Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate
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Overview
Description
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is a compound that features prominently in organic synthesis, particularly in the protection of amino groups. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) groups, which are commonly used as protecting groups in peptide synthesis. This compound is valuable in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the Boc groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process. These systems allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide (H2O2) can be used for specific oxidation reactions.
Major Products Formed
Free Amines: Upon removal of Boc groups.
Carboxylic Acids: Upon hydrolysis of ester groups.
Scientific Research Applications
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in drug discovery and development for the synthesis of peptide-based therapeutics.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate primarily involves the protection of amino groups through the formation of Boc derivatives. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate (Boc2O):
Fmoc-DMT: Another protecting group used in peptide synthesis.
Tert-butyl esters: Commonly used in organic synthesis for protecting carboxyl groups
Uniqueness
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in complex synthetic routes where multiple protecting groups are required .
Properties
IUPAC Name |
dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHIKXVNJAQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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